METHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-cyclohexaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a cyclohexaneamido group, a fluorophenyl group, and a carboxylate ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclohexaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclohexaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-cyclohexaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-cyclohexaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 2-cyclohexaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate is unique due to the presence of the cyclohexaneamido group, which can impart distinct chemical and biological properties compared to other thiophene derivatives. This structural feature may enhance its stability, solubility, and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-(cyclohexanecarbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S/c1-24-19(23)16-15(12-7-9-14(20)10-8-12)11-25-18(16)21-17(22)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYIHRAOPQZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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